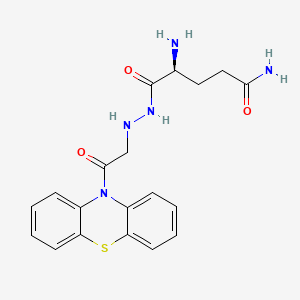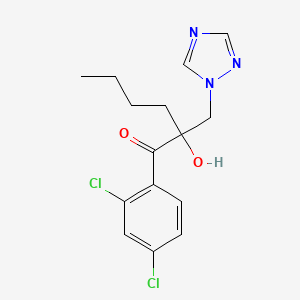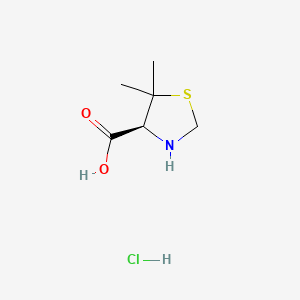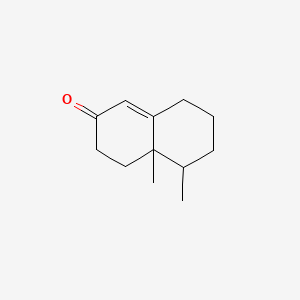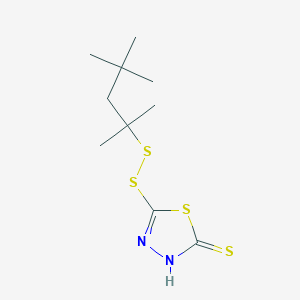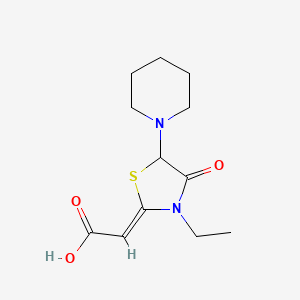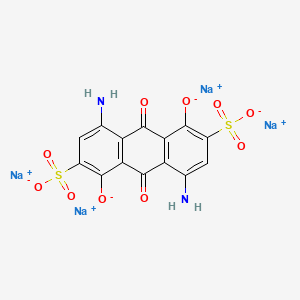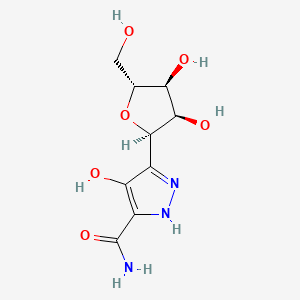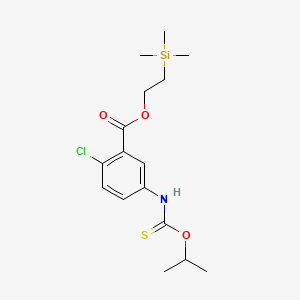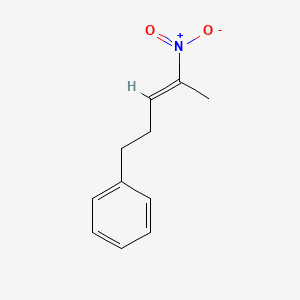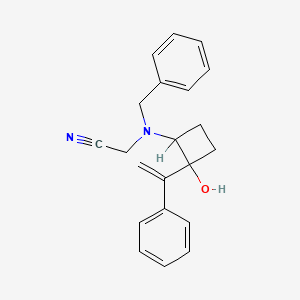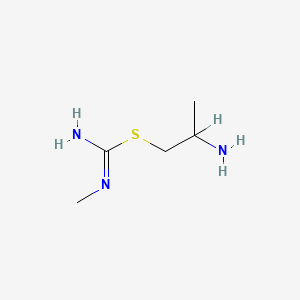
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is an organic compound that features a thiourea group substituted with an aminopropyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea typically involves the reaction of 2-aminopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas.
Scientific Research Applications
2-(2-Aminopropyl)-1-methyl-2-thiopseudourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea involves its interaction with various molecular targets. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
5-(2-Aminopropyl)benzofuran: Known for its stimulant properties and interaction with monoamine transporters.
6-(2-Aminopropyl)benzofuran: Similar to 5-(2-Aminopropyl)benzofuran but with different positional isomerism.
(2-Aminopropyl)benzo[β]thiophene: A sulfur-based analog with unique pharmacological properties.
Uniqueness: 2-(2-Aminopropyl)-1-methyl-2-thiopseudourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to its benzofuran and benzo[β]thiophene analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3810-32-0 |
|---|---|
Molecular Formula |
C5H13N3S |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
2-aminopropyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C5H13N3S/c1-4(6)3-9-5(7)8-2/h4H,3,6H2,1-2H3,(H2,7,8) |
InChI Key |
IZWQPIIERKZICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=NC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


